Lersivirine

Description

This compound has been used in trials studying the treatment of HIV-1.

This compound is a next-generation, pyrazole non-nucleoside reverse transcriptase inhibitor. This compound retains activity against HIV viruses with mutations at position Y181, which confers resistance to efavirenz, etravirine, and nevirapine.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

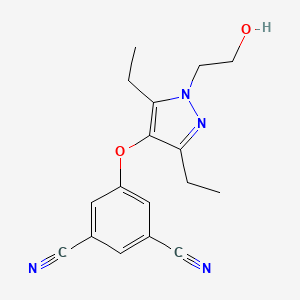

a reverse transcriptase inhibitor/anti-HIV agent; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

5-[3,5-diethyl-1-(2-hydroxyethyl)pyrazol-4-yl]oxybenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-3-15-17(16(4-2)21(20-15)5-6-22)23-14-8-12(10-18)7-13(9-14)11-19/h7-9,22H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPUZZJBAHRIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1CCO)CC)OC2=CC(=CC(=C2)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057881 | |

| Record name | Lersivirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473921-12-9 | |

| Record name | Lersivirine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473921129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lersivirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11649 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lersivirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[3,5-diethyl-1-(2-hydroxyethyl)pyrazol-4-yl]oxybenzene-1,3-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LERSIVIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3ZGC15A9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lersivirine: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lersivirine (UK-453,061) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that was developed for the treatment of HIV-1 infection. It was rationally designed to possess a unique binding mode within the NNRTI binding pocket of the HIV-1 reverse transcriptase (RT) enzyme, conferring a distinct resistance profile compared to first-generation NNRTIs. Despite demonstrating potent antiviral activity and a favorable safety profile in early clinical trials, its development was discontinued in Phase IIb. This technical guide provides an in-depth overview of the discovery of this compound, a detailed plausible synthesis pathway, its mechanism of action, and a summary of its key quantitative data.

Discovery and Rationale

The discovery of this compound was driven by the need to overcome the limitations of first-generation NNRTIs, primarily the rapid emergence of drug resistance. Key mutations in the HIV-1 RT enzyme, such as K103N and Y181C, can confer broad cross-resistance to this class of drugs. Researchers at Pfizer Global Research and Development embarked on a lead optimization program starting from a chemical series of pyrazoles.[1] The goal was to identify a compound with a novel binding interaction with the RT enzyme, thereby retaining activity against common NNRTI-resistant viral strains.[1]

This effort led to the identification of this compound, chemically known as 5-([3,5-diethyl-1-(2-hydroxyethyl)-1H-pyrazol-4-yl]oxy)isophthalonitrile.[1] Preclinical studies revealed that this compound has a distinct mode of binding to the HIV-1 RT, resulting in a unique resistance profile.[2] It demonstrated potent activity against a broad range of HIV-1 subtypes and viruses harboring key RT mutations that are resistant to other NNRTIs.[3]

Plausible Synthesis Pathway

While the precise, industrial-scale synthesis of this compound has not been publicly disclosed by its developers, a chemically sound synthetic route can be proposed based on established organic chemistry principles and the known structure of the molecule. The synthesis can be logically divided into the preparation of two key intermediates: the substituted pyrazole core and the isophthalonitrile moiety, followed by their coupling.

Synthesis of the Pyrazole Intermediate: 4-Bromo-3,5-diethyl-1-(2-hydroxyethyl)-1H-pyrazole

A plausible route to the pyrazole intermediate begins with the synthesis of 3,5-diethyl-1H-pyrazole, followed by N-alkylation and subsequent bromination.

-

Step 1: Synthesis of 3,5-diethyl-1H-pyrazole. This can be achieved through the condensation of 3,5-heptanedione with hydrazine hydrate in a suitable solvent like ethanol under reflux.

-

Step 2: N-alkylation with 2-bromoethanol. The resulting 3,5-diethyl-1H-pyrazole is then N-alkylated using 2-bromoethanol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This introduces the 2-hydroxyethyl group at the N1 position of the pyrazole ring.

-

Step 3: Bromination. The N-alkylated pyrazole is then selectively brominated at the C4 position using a brominating agent like N-bromosuccinimide (NBS) in a solvent such as dichloromethane or chloroform.

Synthesis of the Isophthalonitrile Intermediate: 5-Hydroxyisophthalonitrile

5-Hydroxyisophthalonitrile is a known compound (CAS 79370-78-8) and can be synthesized from commercially available starting materials. A likely route involves the Sandmeyer reaction starting from 5-aminoisophthalonitrile.

-

Step 1: Diazotization of 5-aminoisophthalonitrile. 5-Aminoisophthalonitrile is treated with a solution of sodium nitrite in an acidic medium (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Step 2: Hydrolysis of the diazonium salt. The diazonium salt is then carefully added to a hot aqueous solution, leading to the hydrolysis of the diazonium group to a hydroxyl group, yielding 5-hydroxyisophthalonitrile.

Coupling and Final Product Formation

The final step in the synthesis of this compound is the coupling of the two intermediates via a Williamson ether synthesis.

-

Step 4: Williamson Ether Synthesis. The 4-bromo-3,5-diethyl-1-(2-hydroxyethyl)-1H-pyrazole and 5-hydroxyisophthalonitrile are reacted in the presence of a base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like DMF. The base deprotonates the hydroxyl group of the isophthalonitrile, which then acts as a nucleophile, displacing the bromide from the pyrazole ring to form the final ether linkage.

Below is a graphical representation of the proposed synthesis pathway.

Mechanism of Action

This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket, known as the NNRTI binding pocket, which is located approximately 10 Å away from the active site of the enzyme.[4] This binding induces a conformational change in the enzyme, particularly in the "thumb" and "finger" subdomains, which distorts the active site and limits the mobility of the p66 subunit.[4] This allosteric inhibition prevents the proper binding of the natural deoxynucleotide triphosphate substrates, thereby halting the process of reverse transcription of the viral RNA into DNA.[4]

The binding of this compound to the HIV-1 RT is characterized as being enthalpy-driven, which suggests strong and specific interactions within the binding pocket.[1]

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Enzyme | Notes |

| IC₅₀ (Wild-Type RT) | 118 nM[1] | Purified HIV-1 RT | Inhibitory concentration for 50% of enzyme activity. |

| EC₅₀ (Wild-Type HIV-1) | 5-35 nM[1] | MT-2 cells | Effective concentration for 50% inhibition of viral replication, dependent on multiplicity of infection. |

| EC₅₀ (Strain Ba-L) | 3.38 nM[5] | Peripheral Blood Lymphocytes | Geometric mean EC₅₀. |

| K_d (Binding Affinity) | 624 nM[5] | HIV-1 RT | Dissociation constant, indicating binding affinity. |

| Selectivity Index | >166,000[5] | - | Ratio of cytotoxicity to antiviral activity. |

Table 2: Activity of this compound Against NNRTI-Resistant Mutants

| Mutant | Activity Retained vs. Efavirenz |

| K103N | 80% of viruses with this mutation remain sensitive to this compound, compared to 7% for efavirenz.[5] |

| Y181C | 57% of viruses with this mutation remain sensitive to this compound, compared to 43% for efavirenz.[5] |

| G190A | 46% of viruses with this mutation remain sensitive to this compound, compared to 0% for efavirenz.[5] |

Table 3: Phase IIb Clinical Trial Results (Treatment-Naïve Patients, 48 Weeks)

| Parameter | This compound (500 mg QD) | This compound (750 mg QD) | Efavirenz (600 mg QD) |

| Virologic Response (HIV-1 RNA <50 copies/mL) | 78.5%[5] | 78.5%[5] | 85.7%[5] |

| Virologic Failure | 11%[5] | 11%[5] | 5%[5] |

| Mean CD4 Cell Count Increase (cells/mm³) | Similar across all groups[5] | Similar across all groups[5] | Similar across all groups[5] |

Table 4: Phase IIb Clinical Trial Results (NNRTI-Experienced Patients, 48 Weeks)

| Parameter | This compound (750 mg QD) | This compound (1000 mg QD) | Etravirine (200 mg BID) |

| Virologic Response (HIV-1 RNA <50 copies/mL) | 41.9%[1] | 31.3%[1] | 61.8%[1] |

| Mean Log₁₀ HIV-1 RNA Reduction | -1.42[1] | -0.95[1] | -2.02[1] |

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Primer Extension Assay)

This assay measures the ability of a compound to inhibit the DNA polymerase activity of HIV-1 RT.

-

Materials:

-

Recombinant HIV-1 reverse transcriptase

-

Biotinylated DNA primer (e.g., 16mer oligo(dT))

-

Poly(rA) template

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)

-

Unlabeled dNTPs

-

Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl)

-

Streptavidin-coated scintillation plates

-

Scintillation counter

-

This compound and control compounds dissolved in DMSO

-

-

Procedure:

-

The biotinylated primer is annealed to the poly(rA) template.

-

The primer/template complex is bound to the streptavidin-coated scintillation plates.

-

A reaction mixture is prepared containing the reaction buffer, dNTPs (including [³H]-dTTP), and the HIV-1 RT enzyme.

-

Varying concentrations of this compound (or control compounds) are added to the wells of the plate.

-

The enzymatic reaction is initiated by adding the reaction mixture to the wells.

-

The plate is incubated at 37°C for a specified time (e.g., 1 hour) to allow for primer extension.

-

The reaction is stopped, and the wells are washed to remove unincorporated [³H]-dTTP.

-

The amount of incorporated [³H]-dTTP is quantified by measuring the scintillation signal.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Cell-Based Antiviral Assay (MT-2 Cell Line)

This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a human T-cell line.

-

Materials:

-

MT-2 cells (a human T-cell leukemia cell line)

-

HIV-1 viral stock (e.g., NL4-3)

-

Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin)

-

This compound and control compounds dissolved in DMSO

-

p24 antigen ELISA kit or a reporter gene assay system

-

96-well cell culture plates

-

-

Procedure:

-

MT-2 cells are seeded into the wells of a 96-well plate.

-

The cells are infected with a known titer of HIV-1 virus stock at a specific multiplicity of infection (MOI).

-

Serial dilutions of this compound (or control compounds) are added to the infected cells.

-

The plates are incubated for a period of time (e.g., 3-5 days) to allow for viral replication.

-

The supernatant from each well is collected.

-

The extent of viral replication is quantified by measuring the amount of p24 viral antigen in the supernatant using an ELISA, or by measuring the activity of a reporter gene (e.g., luciferase or β-galactosidase) if a reporter virus is used.

-

The EC₅₀ value is determined by plotting the percentage of inhibition of viral replication against the logarithm of the compound concentration.

-

In parallel, a cytotoxicity assay (e.g., MTT or XTT assay) is performed to determine the concentration of the compound that is toxic to the MT-2 cells (CC₅₀).

-

The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.

-

Conclusion

This compound represents a well-designed second-generation NNRTI that successfully addressed the challenge of resistance to earlier drugs in its class through a novel binding mechanism. It demonstrated potent in vitro activity against a range of wild-type and mutant HIV-1 strains and showed comparable efficacy to efavirenz in treatment-naïve patients in a Phase IIb trial. However, in treatment-experienced patients with existing NNRTI resistance, it showed lower rates of viral suppression compared to etravirine. Ultimately, the development of this compound was halted as it was not deemed to offer a significant improvement over existing therapies.[6] Nevertheless, the discovery and development of this compound provide valuable insights into the rational design of antiretroviral agents and the ongoing efforts to combat HIV drug resistance.

References

- 1. ViiV stops development of NNRTI this compound | HIV i-Base [i-base.info]

- 2. Synthesis of some novel azo derivatives of 3,5-dimethyl-1-(2-hydroxyethyl)pyrazole as potent analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a new NNRTI active across HIV-1 subtypes with a unique resistance profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

An In-depth Technical Guide on the Core Mechanism of Action of Lersivirine as a Non-Nucleoside Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lersivirine (UK-453,061) is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant activity against wild-type and drug-resistant strains of human immunodeficiency virus type 1 (HIV-1)[1][2]. As a key component of highly active antiretroviral therapy (HAART), NNRTIs play a crucial role in the management of HIV-1 infection. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the HIV-1 reverse transcriptase (RT), the resulting conformational changes, and its unique resistance profile.

Core Mechanism of Action: Allosteric Inhibition

This compound functions as a non-competitive inhibitor of HIV-1 RT[1]. Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), which compete with natural deoxynucleotide triphosphates (dNTPs) for binding to the enzyme's active site, this compound binds to a distinct, allosteric site on the p66 subunit of the RT enzyme known as the NNRTI-binding pocket (NNIBP)[1][3][4]. This binding event induces conformational changes in the three-dimensional structure of the enzyme, which ultimately disrupts its catalytic activity and blocks viral replication[3].

The binding of this compound to the NNIBP causes a hyper-extension of the p66 thumb domain by inducing rotamer conformational changes in key amino acid residues, such as Tyrosine-181 (Y181) and Tyrosine-188 (Y188)[3]. This structural alteration interferes with the polymerase active site's ability to catalyze the synthesis of viral DNA from the RNA template, effectively halting the reverse transcription process[3].

Binding Characteristics and Enzyme Kinetics

The interaction between this compound and HIV-1 RT has been characterized by a mixed noncompetitive inhibition mechanism[1]. Isothermal calorimetry (ITC) experiments have demonstrated that this compound binds to recombinant HIV-1 RT with a mean geometric dissociation constant (KD) of 624 nM, indicating a strong binding affinity[1]. The binding is enthalpy-driven, suggesting that upon binding, there is a decrease in the entropy of the system, possibly due to a reduction in the mobility of a portion of the protein[1].

Quantitative Data Summary

| Parameter | Value | Cell/Assay Type | Reference |

| IC50 (wt RT) | 118 nM (95% CI, 100 to 139 nM) | Primer extension assay | [1] |

| IC50 (Human DNA Polymerase β) | ~20 mM (extrapolated) | N/A | [1][5] |

| EC50 (wt NL4-3) | 5 nM to 35 nM | MT-2 cells | [1][5] |

| EC50 (Strain Ba-L) | 3.38 nM (geometric mean) | Peripheral Blood Lymphocytes | [5] |

| EC90 (Strain Ba-L) | 9.87 nM (geometric mean) | Peripheral Blood Lymphocytes | [5] |

| Dissociation Constant (Kd) | 624 nM (mean geometric) | Isothermal Calorimetry | [1][5] |

| Inhibition Constant (Ki) | 117 nM (geometric mean) | Kinetic experiments | [1] |

Structural Insights from Crystallography

X-ray crystallography studies have provided detailed insights into the binding mode of this compound within the NNRTI-binding pocket of wild-type HIV-1 RT[1][6]. These studies confirm that this compound binds noncovalently to this allosteric site[1]. The unique binding orientation of this compound, when compared to first-generation NNRTIs like nevirapine, results in a distinct resistance profile[1][2]. Specifically, the conformation of amino acid residue Y181 is altered upon this compound binding, which is a key residue associated with resistance to other NNRTIs[1]. The disubstituted phenol ring of this compound makes apolar van der Waals packing interactions with residues such as F227 and V108, which are also positions of resistance mutations[1].

Resistance Profile

A significant advantage of this compound is its activity against HIV-1 strains harboring common NNRTI resistance-associated mutations. The development of resistance to first-generation NNRTIs is often associated with single point mutations, such as K103N and Y181C[2]. This compound, however, retains activity against a significant percentage of viruses with these mutations. For instance, it remains active against 80% of viruses with the K103N mutation and 57% of viruses with the Y181C mutation[5]. The emergence of resistance to this compound often requires the accumulation of multiple mutations, and the resulting resistant viruses may remain susceptible to first-generation NNRTIs[1]. This compound has shown comparable activity across a range of HIV-1 subtypes, including A, B, C, D, F, G, and H[7].

Experimental Protocols

Reverse Transcriptase (RT) Enzyme Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of this compound against purified wild-type HIV-1 RT.

-

Methodology: A primer extension assay is commonly employed[5].

-

A DNA/RNA primer/template is utilized, consisting of a 5'-biotinylated 16-mer oligo(dT) primer annealed to a poly(rA) template.

-

The primer/template complex is bound to a streptavidin-coated flashplate.

-

The reaction is initiated by the addition of HIV-1 RT and [3H]TTP (tritiated deoxythymidine triphosphate).

-

In the absence of an inhibitor, RT extends the primer by incorporating [3H]TTP.

-

The incorporated radioactivity is measured using a scintillation counter.

-

The presence of an inhibitor, such as this compound, results in a reduced signal, allowing for the calculation of the IC50 value.

-

Antiviral Activity Assay (Cell-Based)

-

Objective: To determine the effective concentration of this compound required to inhibit HIV-1 replication in cell culture.

-

Methodology: HeLaP4 cells, an indicator cell line, are often used[1].

-

Adherent HeLaP4 cells are detached and resuspended in culture medium.

-

The cells are exposed to a known amount of HIV-1 (e.g., NL4-3 strain).

-

The infected cell suspension is added to 96-well plates containing serial dilutions of this compound.

-

The plates are incubated to allow for viral replication.

-

The extent of viral replication is quantified using a suitable method, such as measuring the activity of a reporter gene (e.g., β-galactosidase) that is activated by the HIV-1 Tat protein.

-

The EC50 value, the concentration of the drug that inhibits 50% of viral replication, is then calculated.

-

Isothermal Titration Calorimetry (ITC)

-

Objective: To characterize the binding affinity and thermodynamics of this compound to HIV-1 RT.

-

Methodology:

-

A solution of this compound is titrated into a solution containing purified recombinant HIV-1 RT at a constant temperature (e.g., 25°C)[1].

-

The heat change associated with each injection of this compound is measured by the ITC instrument.

-

The resulting data is plotted as heat change per injection versus the molar ratio of this compound to RT.

-

The binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of the interaction[1].

-

Visualizations

This compound's Mechanism of Action

Caption: this compound's allosteric inhibition of HIV-1 reverse transcriptase.

Experimental Workflow for RT Inhibition Assay

Caption: Workflow for determining RT inhibition using a primer extension assay.

Conclusion

This compound represents a significant advancement in the NNRTI class of antiretroviral drugs. Its novel binding mode to the HIV-1 reverse transcriptase results in a unique and favorable resistance profile, retaining activity against many common NNRTI-resistant viral strains[1][7]. The detailed understanding of its mechanism of action, supported by kinetic, structural, and cellular data, provides a solid foundation for its clinical application and for the future development of next-generation NNRTIs. The experimental protocols outlined in this guide serve as a basis for the continued investigation and characterization of this compound and other novel antiretroviral agents.

References

- 1. This compound, a Nonnucleoside Reverse Transcriptase Inhibitor with Activity against Drug-Resistant Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a nonnucleoside reverse transcriptase inhibitor with activity against drug-resistant human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Structure-Based Discovery and Characterization of a Preclinical Drug Candidate for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound: a new NNRTI active across HIV-1 subtypes with a unique resistance profile - PMC [pmc.ncbi.nlm.nih.gov]

Lersivirine's Interaction with the NNRTI Binding Pocket: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics of lersivirine to the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of HIV-1 reverse transcriptase (RT). It includes a compilation of quantitative data, detailed experimental methodologies, and visualizations of key processes to facilitate a deeper understanding of this next-generation NNRTI.

Quantitative Binding and Inhibition Data

This compound demonstrates potent inhibitory activity against wild-type and various mutant strains of HIV-1. Its binding to the NNRTI pocket is characterized by a unique thermodynamic profile. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Type/Assay Condition | Reference |

| IC50 (wt HIV-1 RT) | 118 nM (95% CI: 100-139 nM) | Primer extension assay | [1] |

| IC50 (Human DNA Pol β) | ~20 mM | Primer extension assay | [1] |

| EC50 (wt NL4-3) | 5-35 nM | MT-2 cells, MOI 0.005-0.5 | [1] |

| EC50 (wt, strain Ba-L) | 3.38 nM (95% CI: 2.26-5.05 nM) | Peripheral Blood Mononuclear Cells (PBLs) | [1] |

| EC90 (wt, strain Ba-L) | 9.87 nM (95% CI: 6.63-14.7 nM) | Peripheral Blood Mononuclear Cells (PBLs) | [1] |

Table 2: Binding Affinity and Thermodynamic Parameters of this compound to Wild-Type HIV-1 RT

| Parameter | Value | Method | Conditions | Reference |

| Dissociation Constant (Kd) | 624 nM (SE: 42.5 nM) | Isothermal Titration Calorimetry (ITC) | 25°C | [1] |

| Inhibition Constant (Ki) | 117 nM and 340 nM | Kinetic Experiments (mixed noncompetitive) | Not specified | [1] |

| Enthalpy Change (ΔH) | -2.305 x 10^4 cal/mol (± 3.01 x 10^3) | Isothermal Titration Calorimetry (ITC) | 25°C | [1] |

| Entropy Change (ΔS) | -48.9 cal/K/mol (± 9.9) | Isothermal Titration Calorimetry (ITC) | 25°C | [1] |

| Stoichiometry (n) | ~1:1 | Isothermal Titration Calorimetry (ITC) | 25°C | [1] |

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

This method was employed to determine the binding affinity (Kd) and thermodynamic profile of this compound's interaction with HIV-1 RT.[1]

Objective: To measure the heat changes associated with the binding of this compound to HIV-1 RT to determine the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Materials:

-

Recombinant wild-type HIV-1 RT

-

This compound

-

ITC instrument (e.g., MicroCal VP-ITC)

-

Titration buffer (e.g., 5% dimethyl sulfoxide)

-

Syringe for titrant

-

Sample cell

Procedure:

-

Prepare a solution of recombinant wild-type HIV-1 RT in the sample cell of the calorimeter.

-

Prepare a solution of this compound in the same buffer, to be used as the titrant in the injection syringe.

-

Set the experimental temperature to 25°C.

-

Perform a series of injections of the this compound solution into the HIV-1 RT solution.

-

Measure the heat evolved or absorbed after each injection.

-

A control experiment is typically performed by injecting the this compound solution into the buffer alone to account for the heat of dilution.

-

The raw data, consisting of a series of heat spikes corresponding to each injection, is integrated to determine the heat change per injection.

-

The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to calculate the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

HIV-1 RT Inhibition Assay (Primer Extension Assay)

This assay was used to determine the in vitro inhibitory activity (IC50) of this compound against purified wild-type HIV-1 RT.[1]

Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of HIV-1 RT.

Materials:

-

Purified wild-type HIV-1 RT

-

This compound

-

5' biotinylated primer DNA (e.g., 16mer oligo(dT))

-

poly(rA) template

-

[³H]TTP (tritiated deoxythymidine triphosphate)

-

Streptavidin-coated flashplates

-

Reaction buffer

-

Scintillation counter

Procedure:

-

Anneal the 5' biotinylated oligo(dT) primer to the poly(rA) template.

-

Immobilize the primer/template complex onto streptavidin-coated flashplates.

-

Prepare a series of dilutions of this compound.

-

In the wells of the flashplate, combine the reaction buffer, the immobilized primer/template, and the different concentrations of this compound.

-

Initiate the reverse transcription reaction by adding purified HIV-1 RT and [³H]TTP.

-

Incubate the reaction mixture for a defined period at an optimal temperature (e.g., 37°C).

-

The incorporation of [³H]TTP into the newly synthesized DNA strand is detected by the scintillation counter due to its proximity to the scintillant-coated plate.

-

The amount of radioactivity is proportional to the RT activity.

-

Plot the percentage of RT inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that reduces RT activity by 50%.

Antiviral Drug Susceptibility Assay

This cell-based assay was used to determine the 50% effective concentration (EC50) of this compound required to inhibit HIV-1 replication in cell culture.[1]

Objective: To measure the potency of this compound in inhibiting HIV-1 replication in a cellular context.

Materials:

-

HIV-1 permissive cell line (e.g., MT-2 cells or HeLaP4 cells)

-

Laboratory-adapted HIV-1 strain (e.g., NL4-3) or clinical isolates

-

This compound

-

Cell culture medium and supplements

-

Method for quantifying viral replication (e.g., p24 antigen ELISA, luciferase reporter gene assay)

Procedure:

-

Seed the HIV-1 permissive cells in a 96-well plate.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Add the different concentrations of this compound to the cells.

-

Infect the cells with a known amount of HIV-1 (defined by the multiplicity of infection, MOI).

-

Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).

-

After the incubation period, quantify the extent of viral replication in the presence of different concentrations of this compound using a suitable method.

-

Plot the percentage of inhibition of viral replication against the logarithm of the this compound concentration.

-

Calculate the EC50 value, which is the concentration of this compound that inhibits viral replication by 50%.

Visualizations

This compound Binding to HIV-1 RT: Allosteric Inhibition

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to a hydrophobic pocket in the p66 subunit of HIV-1 RT, which is distinct from the enzyme's active site.[2] This allosteric binding induces conformational changes in the enzyme, ultimately inhibiting its DNA polymerase activity.

Caption: Allosteric inhibition of HIV-1 RT by this compound.

Experimental Workflow for Isothermal Titration Calorimetry (ITC)

The following diagram illustrates the general workflow for determining the binding thermodynamics of this compound to HIV-1 RT using Isothermal Titration Calorimetry.

Caption: Workflow for Isothermal Titration Calorimetry.

References

- 1. This compound, a Nonnucleoside Reverse Transcriptase Inhibitor with Activity against Drug-Resistant Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a nonnucleoside reverse transcriptase inhibitor with activity against drug-resistant human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Solubility of Lersivirine

This technical guide provides a comprehensive overview of the solubility of this compound, a potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). Understanding the solubility of this compound is critical for its development, formulation, and in vitro and in vivo testing. This document details its solubility in various organic solvents, outlines common experimental protocols for solubility determination, and illustrates its mechanism of action.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. This data is crucial for the preparation of stock solutions for a variety of experimental assays. The quantitative data is summarized in the table below.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 62 mg/mL[1] | 199.77 mM[1] | Moisture-absorbing; use of fresh DMSO is recommended to avoid reduced solubility.[1] |

| Ethanol | 62 mg/mL[1] | - | |

| DMF | 30 mg/mL[2] | - | |

| Water | Insoluble[1] | - | - |

Mechanism of Action: Inhibition of HIV Reverse Transcriptase

This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind.[3] This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA into DNA and halting the viral replication process.[2][3]

Caption: Mechanism of this compound as an NNRTI, inhibiting HIV reverse transcriptase.

Experimental Protocols for Solubility Determination

The determination of a drug's solubility is a critical step in preclinical development. Both kinetic and thermodynamic solubility assays are employed to understand a compound's behavior.[4]

Kinetic Solubility Measurement

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution properties from a high-concentration stock solution, typically in DMSO.[4][5] This method helps identify compounds that may have issues with precipitation when diluted into an aqueous medium.

Protocol Overview:

-

Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO).[5]

-

Serial Dilution: The DMSO stock is serially diluted into an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a 96-well plate.

-

Precipitation Monitoring: The solution is monitored for the formation of a precipitate over a set period. This can be detected by various methods, including nephelometry (light scattering), UV absorption, or visual inspection.[5]

-

Data Analysis: The kinetic solubility is defined as the concentration at which the first signs of precipitation are observed.

Thermodynamic Solubility Measurement

Thermodynamic solubility measures the concentration of a compound in a saturated solution under equilibrium conditions.[4] This is a more accurate representation of a drug's true solubility and is often performed in later stages of drug development.[4]

Protocol Overview:

-

Sample Preparation: An excess amount of solid this compound powder is added to the solvent of interest (e.g., DMSO, ethanol, aqueous buffer).[6]

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of this compound in the resulting supernatant (the saturated solution) is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

-

Data Reporting: The thermodynamic solubility is reported as the measured concentration of the saturated solution.

Caption: Experimental workflow for determining kinetic and thermodynamic solubility.

References

- 1. selleckchem.com [selleckchem.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound, a Nonnucleoside Reverse Transcriptase Inhibitor with Activity against Drug-Resistant Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. lifechemicals.com [lifechemicals.com]

In Vitro Cytotoxicity Profile of Lersivirine in Human Cell Lines: A Technical Overview

Lersivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) recognized for its potency and selectivity against HIV-1.[1][2] An essential aspect of its preclinical evaluation involves determining its cytotoxic potential in human cell lines to establish a therapeutic window. This document provides a detailed examination of the in vitro cytotoxicity of this compound, summarizing key quantitative data and the experimental protocols used for its assessment.

Quantitative Cytotoxicity Data

This compound generally exhibits a favorable cytotoxicity profile, with low toxicity observed in the human cell lines tested. The following table summarizes the available quantitative data on the cytotoxic and inhibitory concentrations of this compound.

| Cell Line | Assay Type | Parameter | Value | Reference |

| Peripheral Blood Lymphocytes (PBL) | Cell Proliferation Assay | - | No cytotoxicity observed up to 50 µM | [1][3] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Cell Proliferation Assay | CC30 | > 96.9 µM (median) | [3] |

| HeLaP4 | Cell Proliferation Assay | - | No cytotoxicity observed up to 200 µM | [3] |

| MT-2 | HIV-1 Replication Inhibition | EC50 | 5 nM to 35 nM | [1] |

| SupT1 | HIV-1 Replication Inhibition | IC50 | Starting concentration of 5 nM for escalation studies | [1] |

| Human DNA Polymerase β | Primer Extension Assay | IC50 | ~20 mM (extrapolated geometric mean) | [1] |

Note: The 50% cytotoxic concentration (CC50) is the concentration of a substance that reduces cell viability by 50%.[4] The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) represent the concentrations required to inhibit 50% of a specific biological or biochemical function, such as viral replication or enzyme activity.[4][5] A high selectivity index (SI), calculated as the ratio of CC50 to EC50/IC50, is desirable for an antiviral compound.[4] For this compound, the ratio between the CC30 and the antiviral EC90 is greater than 7,000, indicating high selectivity.[3]

Experimental Protocols

The evaluation of this compound's cytotoxicity has employed specific in vitro assays. The methodologies for these key experiments are detailed below.

1. Cell Viability Assessment using CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay

This colorimetric assay is utilized to determine the number of viable cells in proliferation or cytotoxicity assays. The principle involves the cellular conversion of a tetrazolium salt into a formazan product that is soluble in the cell culture medium. The quantity of formazan is directly proportional to the number of living cells.

-

Cell Culture: Human cell lines, such as HeLaP4 cells or peripheral blood lymphocytes (PBLs), are cultivated under standard conditions.[3]

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a predetermined density.

-

Varying concentrations of this compound are added to the wells, with a maximum concentration reaching up to 200 µM.[3] Control wells containing untreated cells are also included.

-

The plates are incubated for a period equivalent to that used in antiviral assays, typically around 5 days.[3]

-

Following the incubation period, the CellTiter 96 AQueous One Solution Reagent is added to each well.

-

The plates are incubated for a short period (e.g., 1-4 hours) to allow for the conversion of the tetrazolium salt by metabolically active cells.

-

The absorbance of the formazan product is measured using a plate reader at a specific wavelength (typically 490 nm).

-

-

Data Analysis: The absorbance values from the treated wells are compared to the control wells to determine the percentage of cell viability. The CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, can then be calculated.

2. Human DNA Polymerase β Inhibition Assay

This assay assesses the selectivity of this compound by measuring its inhibitory effect on a key human enzyme, DNA polymerase β. A primer extension assay is employed for this purpose.[3]

-

Assay Principle: This method measures the incorporation of radiolabeled deoxynucleotides into a growing DNA strand, which is synthesized by DNA polymerase β using a primer-template complex.

-

Methodology:

-

A primer, typically a 5' biotinylated 16mer oligo(dT), is annealed to a poly(dA) template.[3]

-

This primer/template complex is incubated with human DNA polymerase β in the presence of [³H]TTP (tritiated thymidine triphosphate) and varying concentrations of this compound.[3]

-

The biotinylated primer allows the complex to be captured on a streptavidin-coated plate.[1]

-

The incorporation of the radiolabeled [³H]TTP into the extended primer is quantified using a scintillation counter.[1]

-

-

Data Interpretation: A reduction in the scintillation signal in the presence of this compound indicates inhibition of DNA polymerase β activity. The IC50 value, representing the concentration at which enzyme activity is inhibited by 50%, is then determined. This compound is a very weak inhibitor of human DNA polymerase beta, with a high extrapolated IC50, indicating a high degree of selectivity.[1]

Visualizations: Workflows and Mechanisms

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates the general workflow for assessing the cytotoxicity of a compound like this compound in a human cell line using a proliferation assay.

Mechanism of Action of this compound as an NNRTI

This compound's therapeutic effect is derived from its specific inhibition of HIV-1 reverse transcriptase. The following diagram illustrates this mechanism, which is distinct from any cytotoxic effects.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound, a nonnucleoside reverse transcriptase inhibitor with activity against drug-resistant human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Nonnucleoside Reverse Transcriptase Inhibitor with Activity against Drug-Resistant Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Determining Lersivirine Efficacy Using a Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lersivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated potent activity against both wild-type and drug-resistant strains of HIV-1.[1][2] As a key component of antiretroviral therapy, the accurate in vitro assessment of this compound's efficacy is crucial for preclinical and clinical development. These application notes provide a detailed protocol for a cell-based assay to determine the half-maximal effective concentration (EC50) of this compound, as well as its cytotoxic concentration (CC50), to establish a therapeutic window.

This compound functions by binding to an allosteric, non-nucleoside binding pocket of the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into DNA.[1] This binding induces a conformational change in the enzyme, inhibiting its function and thereby preventing the viral replication cycle at an early stage.[1]

This document outlines two primary protocols: a p24 antigen enzyme-linked immunosorbent assay (ELISA) to quantify the extent of viral replication and an MTT assay to assess cell viability and determine the cytotoxic effects of the compound.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on the HIV-1 replication cycle.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of this compound against various HIV-1 strains and in different cell lines, as reported in the literature.

Table 1: Antiviral Activity of this compound against Wild-Type and Mutant HIV-1 Strains

| HIV-1 Strain | Cell Line | EC50 (nM) | Fold Change vs. WT | Reference |

| NL4-3 (WT) | MT-2 | 5 - 35 | - | [1] |

| NL4-3 (WT) | HeLaP4 | 3.96 | - | [1] |

| Ba-L (WT) | PBL | 3.38 | - | [3] |

| K103N Mutant | HeLaP4 | 7.05 | 1.8 | [1] |

| Y181C Mutant | HeLaP4 | Within 10-fold of WT | <10 | [1] |

| G190A Mutant | - | - | - | [3] |

WT: Wild-Type, PBL: Peripheral Blood Lymphocytes

Table 2: Cytotoxicity of this compound

| Cell Line | CC30 (µM) | CC50 (µM) | Reference |

| HeLaP4 | > 200 | Not Reported | [1] |

| PBMCs | > 96.9 | Not Reported | [1] |

| MT-2 | Not Reported | > 50 | [3] |

CC30/CC50: 30%/50% Cytotoxic Concentration

Experimental Protocols

I. Antiviral Efficacy Assay using p24 ELISA

This protocol details the steps to determine the EC50 of this compound by quantifying the inhibition of HIV-1 p24 antigen production in infected cells.

Materials:

-

HeLaP4 or MT-2 cells

-

HIV-1 laboratory-adapted strain (e.g., NL4-3)

-

This compound stock solution (in DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, penicillin/streptomycin)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Experimental Workflow:

Caption: Workflow for determining the antiviral efficacy of this compound.

Procedure:

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete culture medium. The final concentrations should typically range from 0.1 nM to 1000 nM. Include a "no drug" control (vehicle only, e.g., DMSO).

-

Cell Seeding: Seed HeLaP4 or MT-2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Compound Addition: Add 50 µL of the prepared this compound dilutions to the appropriate wells.

-

Infection: Infect the cells by adding 50 µL of a pre-titered HIV-1 stock to achieve a multiplicity of infection (MOI) of 0.01 to 0.1. Include uninfected control wells.

-

Incubation: Incubate the plate for 5 to 7 days at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

p24 ELISA: Quantify the amount of p24 antigen in the supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.[4][5][6][7]

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Subtract the background absorbance (from uninfected control wells).

-

Calculate the percentage of inhibition for each this compound concentration relative to the "no drug" control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

II. Cytotoxicity Assay using MTT

This protocol describes the determination of the cytotoxic concentration of this compound, which is essential for calculating the selectivity index (SI = CC50/EC50).

Materials:

-

HeLaP4 or MT-2 cells

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8][9]

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Experimental Workflow:

Caption: Workflow for determining the cytotoxicity of this compound.

Procedure:

-

Compound and Cell Preparation: Prepare serial dilutions of this compound and seed cells in a 96-well plate as described in the antiviral assay protocol (steps 1 and 2). Include a "cells only" control (no compound).

-

Incubation: Incubate the plate for the same duration as the antiviral assay (5 to 7 days) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each this compound concentration relative to the "cells only" control.

-

Determine the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

The provided protocols offer a robust framework for the in vitro evaluation of this compound's efficacy and cytotoxicity. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is fundamental for the continued development and characterization of this potent antiretroviral agent. The quantitative data presented serves as a valuable benchmark for comparative analysis.

References

- 1. This compound, a Nonnucleoside Reverse Transcriptase Inhibitor with Activity against Drug-Resistant Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a nonnucleoside reverse transcriptase inhibitor with activity against drug-resistant human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]

- 5. Alliance HIV-1 P24 ANTIGEN ELISA Kit (96 Test) | Revvity [revvity.com]

- 6. yeasenbio.com [yeasenbio.com]

- 7. biocat.com [biocat.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Lersivirine Reverse Transcriptase Inhibition Enzymatic Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lersivirine (UK-453,061) is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant activity against wild-type and drug-resistant strains of human immunodeficiency virus type 1 (HIV-1).[1][2] As with other NNRTIs, this compound functions by binding to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits its DNA polymerase activity.[3] This document provides detailed application notes and protocols for an in vitro enzymatic assay to determine the inhibitory activity of this compound and other NNRTI candidates against HIV-1 RT. The described method is a non-radioactive, colorimetric assay, which offers a safer and more convenient alternative to traditional radioisotope-based assays.

Mechanism of Action

This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket located approximately 10 Å from the polymerase active site in the p66 subunit of the enzyme. This binding event induces a conformational change in the three-dimensional structure of the enzyme, which affects the catalytic site and disrupts the enzyme's ability to synthesize viral DNA from an RNA template.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound's inhibitory activity against HIV-1 reverse transcriptase.

Table 1: In Vitro Inhibitory Activity of this compound against Wild-Type HIV-1 RT

| Parameter | Value | Reference |

| IC50 | 118 nM (95% CI: 100-139 nM) | [1] |

| Kd | 624 nM | [4] |

| Ki (mixed noncompetitive) | 117 nM (geometric mean) | [5] |

Table 2: Antiviral Activity of this compound in Cell Culture

| Cell Type | Virus Strain | Parameter | Value | Reference |

| MT-2 cells | NL4-3 (wt) | EC50 | 5 nM to 35 nM (MOI 0.005 to 0.5) | [4] |

| PBL | Ba-L | EC50 | 3.38 nM (95% CI: 2.26-5.05 nM) | [4] |

| PBL | Ba-L | EC90 | 9.87 nM (95% CI: 6.63-14.7 nM) | [4] |

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that reduces the activity of an enzyme by 50%. Kd (Dissociation constant): A measure of the affinity between the inhibitor and the enzyme. Ki (Inhibition constant): The dissociation constant of the enzyme-inhibitor complex. EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. MOI (Multiplicity of infection): The ratio of infectious agents to infection targets. PBL (Peripheral Blood Lymphocytes)

Experimental Protocol: this compound Reverse Transcriptase Inhibition Enzymatic Assay (Colorimetric ELISA-based)

This protocol is adapted from commercially available non-radioactive HIV-1 RT assay kits and published methodologies.

Principle

This assay measures the DNA polymerase activity of HIV-1 RT. A poly(A) RNA template is annealed to a biotinylated oligo(dT) primer. In the presence of deoxyribonucleotides (dNTPs), including digoxigenin-labeled dUTP (DIG-dUTP), RT synthesizes a DNA strand. The newly synthesized biotinylated and DIG-labeled DNA is then captured on a streptavidin-coated microplate. The amount of incorporated DIG-dUTP is quantified using an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP), followed by the addition of a chromogenic substrate (e.g., ABTS). The resulting color change is proportional to the RT activity and can be measured using a microplate reader. The inhibitory effect of this compound is determined by the reduction in the colorimetric signal.

Materials and Reagents

-

Recombinant HIV-1 Reverse Transcriptase (e.g., from Merck or other commercial suppliers)

-

This compound (or other test compounds)

-

Streptavidin-coated 96-well microplates

-

Poly(A) RNA template

-

Biotinylated oligo(dT) primer

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

Digoxigenin-11-dUTP (DIG-dUTP)

-

RT Assay Buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

Lysis Buffer (for positive control)

-

Anti-digoxigenin-HRP conjugate

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

HRP Substrate (e.g., ABTS)

-

Stop Solution (e.g., 1% SDS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader (405 nm or 450 nm)

-

Multichannel pipettes and sterile tips

-

Incubator (37°C)

Experimental Workflow

Step-by-Step Protocol

1. Preparation of Reagents

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

This compound Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 100 µM to 0.1 nM). The final DMSO concentration in the reaction should not exceed 1%.

-

HIV-1 RT Working Solution: Dilute the stock HIV-1 RT in RT Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a robust signal in the linear range of the assay.

-

Reaction Mix: Prepare a master mix containing the poly(A) template, biotin-oligo(dT) primer, dNTPs, and DIG-dUTP in RT Assay Buffer. The final concentrations in the reaction should be optimized, but a starting point could be:

-

Poly(A) template: 1 µg/mL

-

Biotin-oligo(dT) primer: 0.5 µg/mL

-

dATP, dCTP, dGTP: 10 µM each

-

dTTP: 6.5 µM

-

DIG-dUTP: 3.5 µM

-

2. Enzymatic Reaction

-

Add 2 µL of each this compound dilution (or DMSO for controls) to the wells of a standard 96-well plate.

-

Include the following controls:

-

No Enzyme Control: DMSO without RT.

-

No Inhibitor Control (100% Activity): DMSO with RT.

-

-

Add 20 µL of the HIV-1 RT working solution to each well (except the No Enzyme Control).

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the Reaction Mix to each well.

-

Incubate the plate at 37°C for 1 hour.

3. Detection

-

Stop the reaction by adding 10 µL of 0.5 M EDTA.

-

Transfer 40 µL of the reaction product from each well to a streptavidin-coated microplate.

-

Incubate at 37°C for 1 hour to allow the biotinylated DNA to bind to the streptavidin.

-

Wash the plate three times with 200 µL of Wash Buffer per well.

-

Add 100 µL of diluted anti-digoxigenin-HRP conjugate to each well.

-

Incubate at 37°C for 1 hour.

-

Wash the plate five times with 200 µL of Wash Buffer per well.

-

Add 100 µL of HRP substrate (e.g., ABTS) to each well.

-

Incubate at room temperature for 15-30 minutes, or until sufficient color has developed.

-

Add 100 µL of Stop Solution to each well.

-

Read the absorbance at 405 nm (or 450 nm depending on the substrate) using a microplate reader.

4. Data Analysis

-

Subtract the absorbance of the No Enzyme Control from all other readings.

-

Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Absorbance_Inhibitor / Absorbance_No_Inhibitor))

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The provided application notes and protocols offer a comprehensive guide for the in vitro evaluation of this compound and other NNRTI candidates against HIV-1 reverse transcriptase. The colorimetric ELISA-based assay is a robust, sensitive, and non-radioactive method suitable for high-throughput screening and detailed kinetic analysis. Accurate determination of inhibitory parameters such as IC50 is crucial for the preclinical characterization of novel antiretroviral agents.

References

- 1. scientificlabs.com [scientificlabs.com]

- 2. Scintillation Proximity Assays | Revvity [revvity.com]

- 3. A novel non-radioactive assay for HIV-RT (RdDp) based on pyrosequencing for high-throughput drug screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Identification of HIV-1 reverse transcriptase inhibitors using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Lersivirine in Cell Culture Supernatant using High-Performance Liquid Chromatography with UV Detection

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of lersivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), in cell culture supernatant. The described protocol is designed for researchers, scientists, and drug development professionals engaged in preclinical studies of this compound. The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual workflow diagram to ensure easy implementation and accurate results.

Introduction

This compound is a potent NNRTI with significant activity against wild-type and drug-resistant strains of HIV-1.[1][2] In vitro cell culture experiments are fundamental to understanding its mechanism of action, determining its efficacy, and assessing its cytotoxicity.[1] Accurate quantification of this compound in cell culture media is crucial for these studies to ensure precise dosing and to correlate drug concentration with biological effects. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a widely accessible, cost-effective, and reliable analytical technique for this purpose.[3][4][5] This application note provides a detailed protocol for the quantification of this compound in cell culture supernatant, optimized for accuracy, precision, and ease of use.

Materials and Methods

Reagents and Materials

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

-

Cell culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Microcentrifuge tubes (1.5 mL)

-

Syringe filters (0.22 µm, PVDF or PTFE)

-

HPLC vials

Instrumentation

-

HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Data acquisition and processing software.

-

Vortex mixer.

-

Microcentrifuge.

Chromatographic Conditions

A summary of the optimized HPLC-UV conditions is presented in Table 1.

| Parameter | Condition |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 70% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| UV Detection Wavelength | 230 nm |

| Run Time | 15 minutes |

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with a 50:50 mixture of acetonitrile and water.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with cell culture medium to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. This range is selected to cover the expected concentrations in typical cell culture experiments.

Sample Preparation from Cell Culture Supernatant

-

Collect 200 µL of cell culture supernatant from the experimental wells.

-

Add 400 µL of ice-cold acetonitrile to the supernatant in a 1.5 mL microcentrifuge tube to precipitate proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a clean microcentrifuge tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for injection into the HPLC system.

Experimental Workflow Diagram

Data Presentation

The quantitative data from the HPLC analysis should be summarized in clear and structured tables for easy comparison and interpretation.

Calibration Curve Data

A typical calibration curve should be generated by plotting the peak area of this compound against the corresponding concentration. The linearity of the method should be assessed by the coefficient of determination (R²).

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 0.1 | [Insert Value] |

| 0.5 | [Insert Value] |

| 1.0 | [Insert Value] |

| 2.5 | [Insert Value] |

| 5.0 | [Insert Value] |

| 10.0 | [Insert Value] |

| R² | ≥ 0.995 |

Method Validation Parameters

The method should be validated for its performance characteristics according to standard guidelines.

| Parameter | Acceptance Criteria | Result |

| Linearity (R²) | ≥ 0.995 | [Insert Value] |

| Accuracy (% Recovery) | 85 - 115% | [Insert Value] |

| Precision (% RSD) | ≤ 15% | [Insert Value] |

| Limit of Detection (LOD) | [Report Value] | [Insert Value] |

| Limit of Quantification (LOQ) | [Report Value] | [Insert Value] |

Sample Quantification Results

The concentration of this compound in unknown samples should be calculated using the linear regression equation derived from the calibration curve.

| Sample ID | Peak Area | Calculated Concentration (µg/mL) |

| Control | [Insert Value] | [Insert Value] |

| Treatment 1 | [Insert Value] | [Insert Value] |

| Treatment 2 | [Insert Value] | [Insert Value] |

Signaling Pathway Diagram

While this application note focuses on an analytical method and does not directly investigate a signaling pathway, a diagram illustrating the logical relationship of the analytical process is provided below.

Conclusion

The HPLC-UV method described in this application note provides a simple, accurate, and reliable means for the quantification of this compound in cell culture supernatant. The protein precipitation sample preparation is efficient and requires minimal resources. This method is well-suited for routine analysis in a research or drug development setting, enabling the generation of high-quality data for in vitro pharmacological studies of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound, a nonnucleoside reverse transcriptase inhibitor with activity against drug-resistant human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of a RP-HPLC method for simultaneous determination of five COVID-19 antiviral drugs in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analytical Methods for Determination of Antiviral Drugs in Different Matrices: Recent Advances and Trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jfda-online.com [jfda-online.com]

- 6. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preparing Lersivirine Stock Solutions and Working Concentrations: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of Lersivirine stock solutions and subsequent dilutions to working concentrations for use in various research applications. This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that shows potent activity against wild-type and drug-resistant strains of HIV-1.

Physicochemical Properties and Solubility

This compound is a crystalline solid with a molecular weight of 310.4 g/mol .[1] Proper preparation of solutions is critical for accurate and reproducible experimental results.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent | Solubility | Molar Concentration (approx.) |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1], up to 62 mg/mL[2] | ~96.6 mM - 199.8 mM |

| Dimethylformamide (DMF) | ~30 mg/mL[1] | ~96.6 mM |

| Ethanol | ~10 mg/mL[1] | ~32.2 mM |

Note: For optimal results, it is recommended to use fresh, high-purity solvents. Moisture-absorbing solvents like DMSO should be handled appropriately to maintain their dissolution capacity.[2]

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

This compound is an allosteric inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus.[3] It binds to a hydrophobic pocket in the p66 subunit of the RT enzyme, distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind.[3] This binding induces a conformational change in the enzyme, which inhibits its DNA polymerase activity and blocks the conversion of the viral RNA genome into double-stranded DNA, a necessary step for viral integration into the host cell genome.[3][4]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

-

This compound powder (crystalline solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.104 mg of this compound (Molecular Weight = 310.4 g/mol ).

-

Dissolution: Add the weighed this compound powder to a sterile amber vial. Add the appropriate volume of anhydrous DMSO. For a 10 mM stock, if you weighed 3.104 mg, add 1 mL of DMSO.

-

Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if precipitation is observed.[5]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. When stored at -20°C, the solution is stable for at least one year; at -80°C, it is stable for up to two years.[5]

Table 2: Storage and Stability of this compound Stock Solutions

| Storage Temperature | Solvent | Stability |

| -20°C | DMSO | ≥ 4 years (as solid)[1], 1 month (in solvent)[2], 1 year (in solvent)[5] |

| -80°C | DMSO | 1 year (in solvent)[2], 2 years (in solvent)[5] |

Protocol 2: Preparation of Working Concentrations for In Vitro Assays

This protocol provides a general guideline for diluting the high-concentration stock solution to working concentrations for cell-based antiviral assays.

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate cell culture medium (e.g., RPMI, DMEM)

-

Sterile, polypropylene microcentrifuge tubes

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Intermediate Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in culture medium (e.g., 2 µL of 10 mM stock in 198 µL of medium).

-

Final Working Concentrations: Further dilute the intermediate solutions to obtain the final desired concentrations for your experiment. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

-

Immediate Use: It is recommended to prepare working solutions fresh for each experiment.

Table 3: Exemplary Working Concentrations of this compound in In Vitro Assays

| Assay Type | Cell Line | Parameter | Reported Concentration |

| HIV-1 Replication Inhibition | MT-2 cells | EC50 | 5.04 nM (MOI 0.005)[1] |

| HIV-1 Replication Inhibition | MT-2 cells | EC50 | 13.1 nM (MOI 0.05)[1] |

| HIV-1 Replication Inhibition | MT-2 cells | EC50 | 34.9 nM (MOI 0.5)[1] |

| HIV-1 Reverse Transcriptase Inhibition | Purified enzyme | IC50 | 118 nM (wild-type)[1][3] |

| HIV-1 Replication Inhibition | Peripheral Blood Lymphocytes (PBLs) | EC50 | 3.38 nM (strain Ba-L)[2] |

EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration; MOI: Multiplicity of infection.

Experimental Workflow Diagram

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound, a Nonnucleoside Reverse Transcriptase Inhibitor with Activity against Drug-Resistant Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Lersivirine in Combination with Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

For Researchers, Scientists, and Drug Development Professionals

Introduction